1-Imidazolidin-2-ylidenepropan-2-one
Beschreibung
Eigenschaften
CAS-Nummer |
117052-35-4 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI-Schlüssel |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Kanonische SMILES |
CC(=O)C=C1NCCN1 |
Synonyme |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analysis
The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 2-Imidazolidinone | Imidazolidin-2-one | None | Cyclic urea (NH groups) |
| 1,3-Dimethyl-2-imidazolidinone | Imidazolidin-2-one | Methyl groups on N1 and N3 | Polar aprotic solvent |
| 1-Acetylimidazolidin-2-one | Imidazolidin-2-one | Acetyl group on N1 | Ketone functionality |
| 1-(2-Aminoethyl)imidazolidin-2-one | Imidazolidin-2-one | 2-Aminoethyl on N1 | Amine side chain |
| This compound | Imidazolidin-2-ylidene | Propan-2-one at N1 | Conjugated ketone system |
Physicochemical Properties
The following table summarizes molecular data and physical properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State (Observed) |
|---|---|---|---|---|
| 2-Imidazolidinone | 120-93-4 | C₃H₆N₂O | 86.09 | Solid/Liquid (purity >97%) |
| 1,3-Dimethyl-2-imidazolidinone | 80-73-9 | C₅H₁₀N₂O | 114.15 | Liquid |
| 1-Acetylimidazolidin-2-one | 5391-39-9 | C₅H₈N₂O₂ | 128.13 | Not reported |
| 1-(2-Aminoethyl)imidazolidin-2-one | 6281-42-1 | C₅H₁₀N₃O | 129.15 | Solid/Liquid |
| This compound | N/A | C₆H₈N₂O | 124.14 (calc.) | Hypothesized liquid |
The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .
Vorbereitungsmethoden
Mechanistic Insights
-
Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.
-
Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.
-
Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.
Substrate Design and Scope
To synthesize this compound, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:
-
Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).
-
Isocyanate : Phenyl isocyanate or methyl isocyanate.
Reaction conditions mirror those reported for analogous imidazolidin-2-ones:
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | BEMP (5 mol %) | High catalytic efficiency |
| Solvent | MeCN | Polar aprotic solvent enhances reactivity |
| Temperature | Room temperature | Prevents ketone degradation |
| Reaction Time | 1–60 minutes | Ultra-fast cyclization observed |
This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.
Alternative Pathways and Comparative Analysis
Comparative Evaluation of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Imidazolidine Condensation | 80–85 | 4–12 hours | Simplicity | Imidazolidine instability |
| BEMP-Catalyzed Cyclization | 90–95 | 1–60 minutes | High efficiency, scalability | Sensitive precursors |
| Thioglycoluril Route | 40–60 | 24–48 hours | Novel mechanism | Low yield, narrow scope |
Mechanistic and Practical Considerations
Stability of Intermediates
The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:
-
Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.
-
Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.
Scalability and Industrial Relevance
The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:
-
Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.
-
Solvent Recycling : MeCN recovery via distillation to reduce costs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
